molecular formula C12H22O3 B1218398 12-Oxododecanoic acid CAS No. 3956-80-7

12-Oxododecanoic acid

Cat. No.: B1218398
CAS No.: 3956-80-7
M. Wt: 214.3 g/mol
InChI Key: KGEACANGAYABKT-UHFFFAOYSA-N
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Description

12-oxododecanoic acid is an omega-oxo fatty acid that is dodecanoic acid carrying an oxo group at position 12. It is an omega-oxo fatty acid, an oxo monocarboxylic acid, a medium-chain fatty acid and an aldehydic acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-oxododecanoate.

Scientific Research Applications

Industrial Applications

1. Nylon-12 Production

  • Monomer Synthesis : 12-Oxododecanoic acid is crucial in synthesizing 12-aminododecanoic acid, the primary monomer for nylon-12. This polyamide is valued for its low water absorption, chemical resistance, and mechanical properties, making it suitable for various applications including automotive parts, medical devices, and industrial components .
  • Sustainable Production Methods : Recent studies highlight advancements in biotechnological processes to produce nylon-12 monomers from renewable sources like glucose. This method reduces reliance on petrochemical feedstocks and addresses environmental concerns associated with traditional synthesis methods .

2. Chemical Intermediates

  • Oxime Production : The compound can be converted into this compound oxime, which acts as an intermediate for synthesizing other valuable chemicals. This transformation opens pathways to produce various monomers that can be utilized in polymer chemistry and material science .
  • Hydrogenation Processes : Through hydrogenation, this compound can be transformed into other derivatives that serve as intermediates in the synthesis of high-performance materials .

Biochemical Applications

1. Enzyme Substrate

  • Substrate for Cytochrome P450 Enzymes : Research indicates that this compound serves as a substrate for cytochrome P450 enzymes involved in fatty acid metabolism. These enzymes facilitate hydroxylation reactions that are essential in biotransformation processes . Understanding these interactions can lead to improved metabolic engineering strategies for producing fatty acid derivatives.

2. Metabolic Engineering

  • Microbial Production Systems : Engineered microbial systems utilize this compound as a building block for producing bio-based chemicals. By optimizing metabolic pathways, researchers have developed strains of Escherichia coli capable of converting simple sugars into complex fatty acid derivatives like ω-aminododecanoic acid . This innovation supports sustainable practices in chemical manufacturing.

Case Studies

Case StudyDescriptionFindings
Bioproduction of Nylon Monomers Study on engineered E. coli for biosynthesis from glucoseAchieved production levels of 471.5 mg/L of ω-aminododecanoic acid, demonstrating a sustainable alternative to traditional methods .
Oxidation Mechanisms Investigation of enzyme interactions with halogenated dodecanoic acidsProvided insights into the regiospecificity of cytochrome P450 enzymes and their potential applications in drug metabolism .
Synthesis Pathways from Vernolic Acid Conversion processes involving vernolic acid to produce nylon monomersEstablished a renewable pathway for synthesizing nylon-12 monomers from natural sources, reducing environmental impact .

Properties

CAS No.

3956-80-7

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

IUPAC Name

12-oxododecanoic acid

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15)

InChI Key

KGEACANGAYABKT-UHFFFAOYSA-N

SMILES

C(CCCCCC(=O)O)CCCCC=O

Canonical SMILES

C(CCCCCC(=O)O)CCCCC=O

Key on ui other cas no.

3956-80-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

14 g 12-hydroxy dodecanoic acid (1 eq.) was oxidized with 27.9 g PCC (Pyridinium chlorochromate) (2 eq.) for about 25 min at 37° C. as described in example 1, step a.
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14 g
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27.9 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 2.40 g (0.008 mol) sample of the acid was placed in a 250 mL Erlenmeyer flask and dissolved with 18 mL water and 9 mL tertiary butyl alcohol. The mixture was stirred continuously for homogeneity, followed by addition of 1.95 g (0.0086 mol) periodic acid in one portion. The reaction mixture was then stirred for 5 hours, after which 150 mL ice-cold water was added. The mixture was stirred for another 30 minutes and the resulting solid was vacuum-filtered to give crude 12-oxododecanoic acid. The acid was washed, then recrystallized with light petroleum (bp 35°-60° C.) to give 1.22 g 12-oxododecanoic acid (73% yield, m.p. 53°-54° C.) and hexanal. There was no attempt to isolate the hexanal.
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18 mL
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9 mL
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1.95 g
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150 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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12-Oxododecanoic acid

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